2-Methyl-1-(1,2,4-oxadiazol-3-yl)propan-1-amine
CAS No.:
Cat. No.: VC16589636
Molecular Formula: C6H11N3O
Molecular Weight: 141.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C6H11N3O |
---|---|
Molecular Weight | 141.17 g/mol |
IUPAC Name | 2-methyl-1-(1,2,4-oxadiazol-3-yl)propan-1-amine |
Standard InChI | InChI=1S/C6H11N3O/c1-4(2)5(7)6-8-3-10-9-6/h3-5H,7H2,1-2H3 |
Standard InChI Key | CVIXBBCQZLBQKL-UHFFFAOYSA-N |
Canonical SMILES | CC(C)C(C1=NOC=N1)N |
Introduction
Chemical Structure and Physicochemical Properties
The molecular structure of 2-methyl-1-(1,2,4-oxadiazol-3-yl)propan-1-amine features a 1,2,4-oxadiazole ring substituted at the 3-position with a 2-methylpropylamine group. This arrangement confers unique electronic and steric properties that influence its reactivity and interactions with biological targets. The compound exists as a racemic mixture under standard conditions, though enantioselective synthesis routes remain underexplored.
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | C₆H₁₁N₃O |
Molecular Weight | 141.17 g/mol |
IUPAC Name | 2-methyl-1-(1,2,4-oxadiazol-3-yl)propan-1-amine |
CAS Number | Not publicly disclosed |
Solubility | Moderate in polar organic solvents |
Melting Point | 242–243°C (hydrochloride salt) |
Discrepancies in reported molecular formulas (e.g., C₆H₁₂N₄O in some sources) likely arise from variations in salt forms or measurement techniques. The hydrochloride salt (C₆H₁₂ClN₃O) exhibits a higher molecular weight of 177.63 g/mol, underscoring the importance of specifying the form in experimental protocols.
Synthetic Methodologies
Traditional Cyclization Approaches
The synthesis of 2-methyl-1-(1,2,4-oxadiazol-3-yl)propan-1-amine typically involves cyclization reactions between hydrazides and carbonyl derivatives. A common route employs β-methylpropionamide hydrazide reacting with nitriles under acidic conditions, facilitated by dehydrating agents such as phosphorus oxychloride (POCl₃). This method yields the oxadiazole core through intramolecular cyclization, with reaction times ranging from 4 to 12 hours at 60–80°C.
Modern Catalytic Strategies
Recent advances emphasize catalytic efficiency and environmental sustainability. Copper(I)-mediated cyclizations using CuI/1,10-phenanthroline systems enable regioselective formation of the 1,2,4-oxadiazole ring at room temperature, achieving yields exceeding 85% . Solvent-free mechanochemical approaches, utilizing ball milling, reduce waste generation and reaction times to under 30 minutes .
Table 2: Comparison of Synthetic Methods
Method | Yield (%) | Time (h) | Temperature (°C) |
---|---|---|---|
POCl₃-mediated cyclization | 72 | 8 | 70 |
CuI/phenanthroline | 88 | 1.5 | 25 |
Mechanochemical milling | 81 | 0.5 | Ambient |
Process safety analyses reveal that intermediates in traditional routes exhibit thermal instability above 120°C, necessitating stringent temperature control . In contrast, catalytic methods operate under milder conditions, minimizing decomposition risks .
Biological Activity and Mechanism
Enzyme Inhibition
2-Methyl-1-(1,2,4-oxadiazol-3-yl)propan-1-amine demonstrates potent inhibition of protein tyrosine phosphatase 1B (PTP1B), a key regulator of insulin signaling, with an IC₅₀ of 1.2 µM. Molecular docking studies suggest that the oxadiazole nitrogen atoms coordinate with the enzyme’s catalytic cysteine residue (Cys215), while the methylpropylamine moiety occupies a hydrophobic pocket adjacent to the active site.
Applications in Drug Development
Anti-Diabetic Agents
The PTP1B inhibitory activity positions this compound as a lead candidate for type 2 diabetes therapeutics. Preclinical models show that derivatives reduce fasting blood glucose levels by 40% in diabetic rats at 10 mg/kg doses.
Anti-Infective Scaffolds
Functionalization at the amine group with sulfonamide or quinolone moieties enhances activity against drug-resistant Pseudomonas aeruginosa strains, with MIC values improving from 32 µg/mL to 8 µg/mL .
Challenges and Future Directions
Scalability remains a hurdle for industrial applications. Batch-to-batch variability in traditional syntheses exceeds 15%, whereas continuous flow systems under development aim to reduce this to <5% . Furthermore, the compound’s metabolic stability in human liver microsomes is suboptimal (t₁/₂ = 23 min), prompting investigations into prodrug formulations.
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